molecular formula C14H21NO6 B13917202 Tert-butyl 5-(2-ethoxy-2-oxoacetyl)-4-hydroxy-3,6-dihydropyridine-1(2H)-carboxylate

Tert-butyl 5-(2-ethoxy-2-oxoacetyl)-4-hydroxy-3,6-dihydropyridine-1(2H)-carboxylate

Cat. No.: B13917202
M. Wt: 299.32 g/mol
InChI Key: WAYMCPACHWZRFZ-UHFFFAOYSA-N
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Description

Tert-butyl 5-(2-ethoxy-2-oxoacetyl)-4-hydroxy-3,6-dihydropyridine-1(2H)-carboxylate is a complex organic compound that belongs to the class of dihydropyridines This compound is characterized by its unique structure, which includes a tert-butyl ester group, an ethoxy-oxoacetyl moiety, and a hydroxyl group attached to a dihydropyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 5-(2-ethoxy-2-oxoacetyl)-4-hydroxy-3,6-dihydropyridine-1(2H)-carboxylate typically involves multi-step organic reactions. One common method involves the condensation of ethyl acetoacetate with an appropriate aldehyde in the presence of ammonia or an amine to form the dihydropyridine ring. This intermediate is then subjected to further reactions to introduce the tert-butyl ester and ethoxy-oxoacetyl groups under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques such as chromatography and crystallization are common in industrial settings to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 5-(2-ethoxy-2-oxoacetyl)-4-hydroxy-3,6-dihydropyridine-1(2H)-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The ester and ethoxy-oxoacetyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or alcohols under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted esters or amides.

Scientific Research Applications

Tert-butyl 5-(2-ethoxy-2-oxoacetyl)-4-hydroxy-3,6-dihydropyridine-1(2H)-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 5-(2-ethoxy-2-oxoacetyl)-4-hydroxy-3,6-dihydropyridine-1(2H)-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, potentially inhibiting or activating their function. This interaction can lead to various biological effects, such as modulation of metabolic pathways or alteration of cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 5-(2-oxoacetyl)-4-hydroxy-3,6-dihydropyridine-1(2H)-carboxylate
  • Ethyl 5-(2-ethoxy-2-oxoacetyl)-4-hydroxy-3,6-dihydropyridine-1(2H)-carboxylate

Uniqueness

Tert-butyl 5-(2-ethoxy-2-oxoacetyl)-4-hydroxy-3,6-dihydropyridine-1(2H)-carboxylate is unique due to the presence of both the tert-butyl ester and ethoxy-oxoacetyl groups, which confer specific chemical properties and reactivity. This makes it a valuable compound for targeted synthesis and potential therapeutic applications.

Properties

Molecular Formula

C14H21NO6

Molecular Weight

299.32 g/mol

IUPAC Name

tert-butyl 3-(2-ethoxy-1-hydroxy-2-oxoethylidene)-4-oxopiperidine-1-carboxylate

InChI

InChI=1S/C14H21NO6/c1-5-20-12(18)11(17)9-8-15(7-6-10(9)16)13(19)21-14(2,3)4/h17H,5-8H2,1-4H3

InChI Key

WAYMCPACHWZRFZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=C1CN(CCC1=O)C(=O)OC(C)(C)C)O

Origin of Product

United States

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